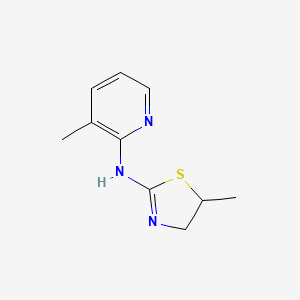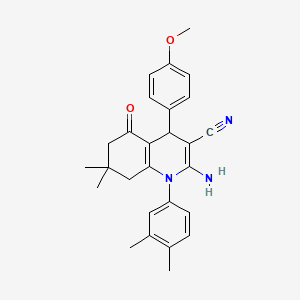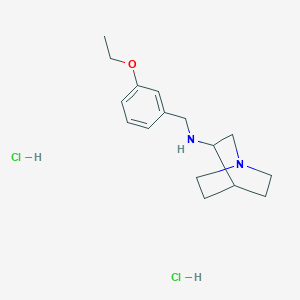
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Vue d'ensemble
Description
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, also known as MTDIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The compound 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine is involved in the synthesis of various heterocyclic compounds. Research by Sokolov et al. (2010) and Abdelhamid et al. (2010) demonstrates its use in forming acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic derivatives. These studies highlight the versatility of this compound in synthesizing diverse chemical structures, which could have applications in pharmaceuticals and material science (Sokolov & Aksinenko, 2010), (Abdelhamid et al., 2010).
Anticancer Potential
A study by Ivasechko et al. (2022) explores pyridine-thiazole hybrid molecules, including derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their anticancer properties. The research shows high antiproliferative activity and potential as anticancer agents, suggesting a promising avenue in cancer treatment research (Ivasechko et al., 2022).
Molecular Docking and Antimicrobial Activity
Further, Abdelhamid et al. (2012) synthesized derivatives containing the thiazole moiety for antimicrobial activity. Katariya et al. (2021) conducted a molecular docking study of similar compounds, indicating their potential in overcoming microbe resistance to pharmaceutical drugs. These studies suggest the compound's significance in developing new antimicrobial agents (Abdelhamid et al., 2012), (Katariya et al., 2021).
Ligand Synthesis for Metal Complexes
Menzel et al. (2010) investigated novel ligands synthesized from this compoundfor use in metal complexes. Their study reports the creation of novel heteroleptic cationic complexes, indicating the compound's utility in forming bidentate ligands suitable for various applications in chemistry and materials science (Menzel et al., 2010).
Neuropharmacology
In the field of neuropharmacology, Cosford et al. (2003) studied the compound as a potent and highly selective antagonist for metabotropic glutamate subtype 5 receptors (mGlu5). The research showed its potential for therapeutic applications in anxiety disorders, demonstrating its significance in neuroscience and pharmacology (Cosford et al., 2003).
Fluorescence and Sensing Applications
Grummt et al. (2007) researched pyridylthiazoles, which include derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their high luminescence. Their findings suggest potential uses in metal sensing and as laser dyes, expanding the compound's utility into the field of optical materials and sensors (Grummt et al., 2007).
Propriétés
IUPAC Name |
5-methyl-N-(3-methylpyridin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-4-3-5-11-9(7)13-10-12-6-8(2)14-10/h3-5,8H,6H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQWONLQDAXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-benzoylpropyl)-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4174349.png)
![methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4174352.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4174356.png)

![2-[1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4174362.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174377.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4174381.png)
![2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4174383.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B4174386.png)
![ethyl 4-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4174392.png)
![methyl 4-[(3,5-dichlorophenyl)amino]-2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutanoate](/img/structure/B4174394.png)
![2-[2-({2-[(cyclohexylamino)carbonyl]-4-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4174400.png)
![N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-buten-1-yl]-2,4-dichlorobenzamide](/img/structure/B4174413.png)